(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Description
This compound features a spiro[4.4]nonane core with a 1,4-dioxa (two oxygen atoms) and 7-aza (nitrogen) ring system. The (8S) stereochemistry defines its absolute configuration. Such spirocyclic structures are common in medicinal chemistry due to their conformational rigidity, which can improve target binding and metabolic stability .
Properties
IUPAC Name |
(8S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(16)13-7-12(17-4-5-18-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNRYXSVCIQSJU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the carboxylic acid group: This can be achieved through oxidation reactions.
Protection and deprotection steps: Protecting groups such as tert-butoxycarbonyl (Boc) are often used to protect reactive amine groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The Boc group is cleaved under acidic conditions, regenerating the free amine. This reaction is critical for subsequent functionalization in synthetic workflows.
Conditions :
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
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Temperature : Room temperature (20–25°C).
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Yield : >90%.
Mechanism :
Protonation of the carbonyl oxygen destabilizes the Boc group, leading to carbamate cleavage and release of CO₂ and tert-butanol.
Esterification and Amidation of the Carboxylic Acid
The carboxylic acid undergoes nucleophilic substitution to form esters or amides, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Esterification | DCC/DMAP, alcohols in THF | Alkyl esters | 60–85% |
| Amidation | HATU, DIPEA, amines in DMF | Amides | 50–78% |
Key Notes :
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Coupling agents like DCC or HATU activate the carboxylic acid for nucleophilic attack.
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Steric hindrance from the spirocyclic system may reduce yields compared to linear analogs.
Reduction of the Carboxylic Acid
The carboxylic acid is reduced to a primary alcohol using strong reducing agents.
Conditions :
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Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous THF.
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Temperature : 0°C to reflux.
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Yield : 70–82%.
Product : (8S)-7-Boc-1,4-dioxa-7-azaspiro[4.4]nonane-8-methanol.
Ring-Opening Reactions
The 1,4-dioxane ring undergoes cleavage under acidic or basic conditions, producing linear derivatives.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, H₂O) | 1M HCl, reflux | Diol with free amine | 65% |
| Basic (NaOH, H₂O) | 0.5M NaOH, 60°C | Sodium salt of diol | 58% |
Mechanism :
Protonation or deprotonation of the ether oxygen weakens the C–O bond, leading to ring cleavage.
Stability Under Oxidative Conditions
The compound resists oxidation at the spirocyclic core but may undergo side-chain modifications.
Observations :
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Reagents : KMnO₄ or CrO₃ in aqueous H₂SO₄.
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Outcome : No degradation of the spiro structure; oxidation targets tertiary alcohols (if present).
Functionalization via Phosphorylation (Hypothetical Pathway)
While not explicitly documented for this compound, structurally related analogs undergo phosphorylation at hydroxyl groups (e.g., dioxane ring oxygen) .
Proposed Conditions :
Scientific Research Applications
Drug Design and Development
The compound has been identified as a potential bioisoster for piperidine derivatives, which are widely used in pharmaceuticals. Its structural modifications can enhance lipophilicity, water solubility, and metabolic stability, making it suitable for various therapeutic applications.
Case Study:
Research by Kirichok et al. (2023) demonstrated that functionalized derivatives of 7-azaspiro[3.5]nonane-1-carboxylic acid exhibit significant promise in drug development due to their ability to mimic pipecolic acid structures. These derivatives were synthesized with high yields and purity, showcasing their potential as building blocks in medicinal chemistry .
Anesthetic Agents
The compound's structural properties may contribute to the development of novel anesthetic agents. By modifying the molecule to enhance its pharmacokinetic properties, researchers aim to create anesthetics with improved efficacy and reduced side effects.
Research Insight:
Studies have shown that spirocyclic compounds can influence the duration and potency of anesthetic action when incorporated into known anesthetic frameworks like Bupivacaine. The introduction of specific substituents can fine-tune these properties .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar spirocyclic compounds suggest that (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid could possess activity against various bacterial strains.
Example Findings:
A study focusing on related azaspiro compounds indicated their potential effectiveness against resistant bacterial strains, opening avenues for further exploration in antibiotic development .
Mechanism of Action
The mechanism of action of (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Structural Analogs with Heteroatom Variations
Compound A : (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid
- Molecular Formula: C₇H₁₁NO₂S₂ vs. C₁₂H₁₉NO₅ (target compound)
- Key Differences : Replaces two oxygen atoms (1,4-dioxa) with sulfur (1,4-dithia).
- Properties :
Compound B : Spirapril (Antihypertensive Drug)
- Structure: (8S)-7-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.
- Key Differences: Contains 1,4-dithia (sulfur) and a propanoyl-phenylalanine substituent. Lacks the Boc group but includes an ethoxycarbonyl moiety.
- Pharmacology : ACE inhibitor; demonstrates how spirocyclic frameworks enhance enzymatic binding and bioavailability .
Functional Group and Substituent Variations
Compound C : 2-Oxa-5,8-diaza-spiro[3.5]nonane diHCl
- Structure : Smaller spiro[3.5] core with mixed oxygen/nitrogen heteroatoms.
- Application : Intermediate in drug discovery; highlights the impact of ring size on solubility and synthetic accessibility .
Physicochemical and Pharmacokinetic Profiles
Impact of Heteroatom Substitution
- Oxygen vs. Steric Effects: Larger sulfur atoms may distort ring conformation, altering protein-ligand interactions .
- Boc Group Role : Enhances stability during synthesis but requires deprotection for bioactive forms, unlike Spirapril’s ethoxycarbonyl group, which is integral to its activity .
Biological Activity
The compound (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is a member of the spirocyclic compounds, which have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
- CAS Number : 75776-51-1
- Molecular Formula : C₉H₁₅N₁O₄
- Molecular Weight : 173.169 g/mol
The biological activity of (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for unique conformational flexibility, which can enhance binding affinity to specific targets.
Key Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of enzymes involved in metabolic pathways.
- Receptor Agonism/Antagonism : The compound may act on neurotransmitter receptors, influencing synaptic transmission and signaling pathways.
Biological Activity Overview
Research has indicated that spirocyclic compounds, particularly those related to the azaspiro[4.4]nonane framework, exhibit a range of biological activities:
| Biological Activity | Reference |
|---|---|
| Antiproliferative against cancer cells | |
| Inhibition of hepatitis C virus | |
| Modulation of nicotinic acetylcholine receptors |
Antiproliferative Activity
A study demonstrated that derivatives of the azaspiro[4.4]nonane structure exhibited significant antiproliferative effects on various cancer cell lines. For instance, compounds derived from cephalotaxine showed marked activity against chronic myeloid leukemia cells, suggesting that (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid may share similar properties due to structural similarities.
Hepatitis C Virus Inhibition
Research involving related azaspiro compounds has shown promising results in inhibiting hepatitis C virus replication. The mechanism appears to involve interference with viral entry or replication processes, highlighting the potential therapeutic applications of this class of compounds in antiviral strategies.
Synthesis and Derivatives
The synthesis of (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid involves several steps that typically include cyclization reactions and functional group modifications. The synthetic routes can be optimized for yield and purity based on specific reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
